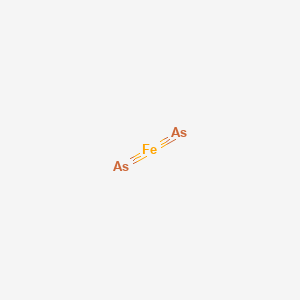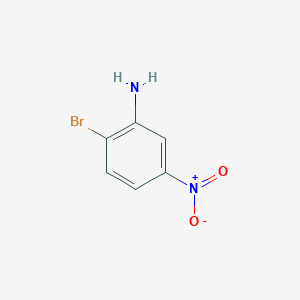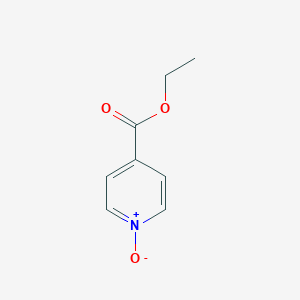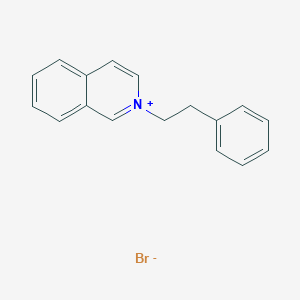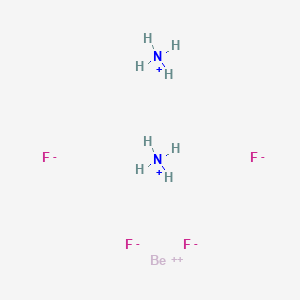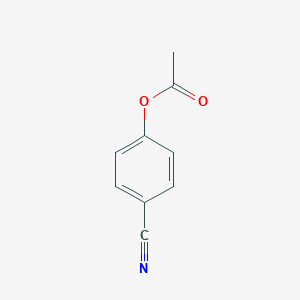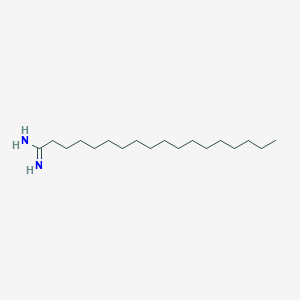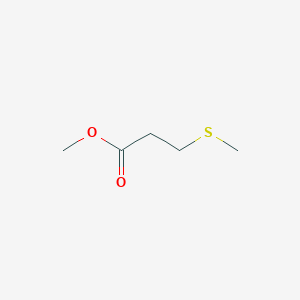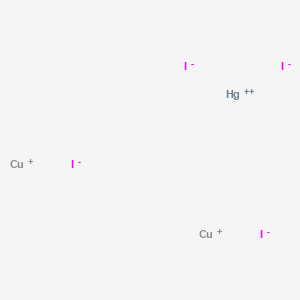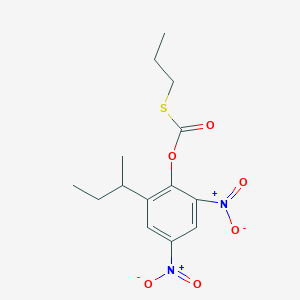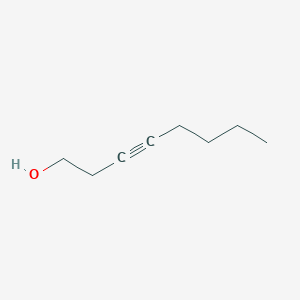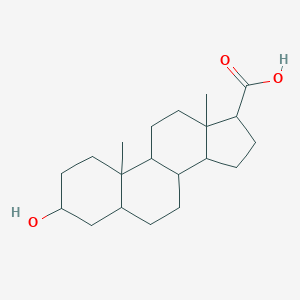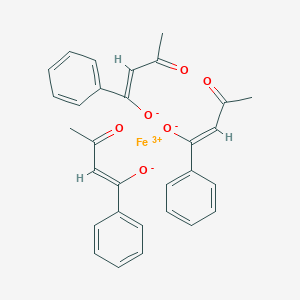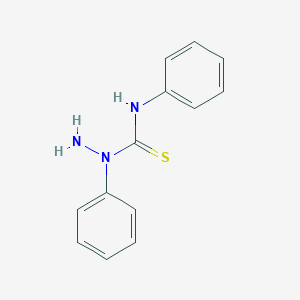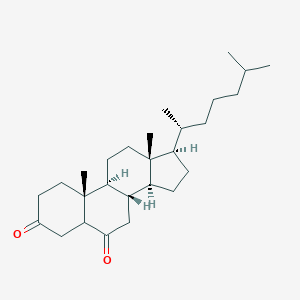
Cholestane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestane-3,6-dione, also known as 3,6-diketocholestane, is a steroid compound with a unique chemical structure. It is a derivative of cholesterol and has been found to have various biochemical and physiological effects. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and potential applications of cholestane-3,6-dione.
Wirkmechanismus
The mechanism of action of cholestane-3,6-dione is complex and not fully understood. It is believed to act by modulating the activity of various enzymes and receptors, including cytochrome P450 enzymes, peroxisome proliferator-activated receptors (PPARs), and nuclear factor-kappa B (NF-κB). It has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress.
Biochemische Und Physiologische Effekte
Cholestane-3,6-dione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, enhance insulin sensitivity, and improve lipid metabolism. In addition, it has been found to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of cholestane-3,6-dione is its ability to modulate the activity of various enzymes and receptors, making it a valuable tool for studying these processes. However, its complex synthesis and purification process can be a limitation for lab experiments. In addition, its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on cholestane-3,6-dione. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is the development of new synthesis methods and purification techniques to improve the yield and purity of cholestane-3,6-dione. Finally, further studies are needed to fully understand the mechanism of action of cholestane-3,6-dione and its effects on various biochemical and physiological processes.
Synthesemethoden
Cholestane-3,6-dione can be synthesized through various methods, including oxidation of cholesterol using strong oxidizing agents such as chromium trioxide, potassium permanganate, and sodium periodate. Another method involves the use of enzymes such as cholesterol oxidase and cholesterol dehydrogenase. The synthesis of cholestane-3,6-dione is a complex process that requires careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
Cholestane-3,6-dione has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. In addition, it has been shown to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
13492-22-3 |
|---|---|
Produktname |
Cholestane-3,6-dione |
Molekularformel |
C27H44O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24?,26-,27-/m1/s1 |
InChI-Schlüssel |
LNGLEOIUQBVRRY-JYQHCDCXSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Synonyme |
5alpha-cholestane-3,6-dione 5beta-cholestane-3,6-dione cholestane-3,6-dione cholestane-3,6-dione, (5alpha)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



